2,4-Dibromo-1-ethoxybenzene
Overview
Description
2,4-Dibromo-1-ethoxybenzene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and an ethoxy group is substituted at the 1st position. This compound is significant in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-ethoxybenzene typically involves the bromination of 1-ethoxybenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 4th positions. A common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-ethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, where the bromine atoms can be replaced by other substituents under appropriate conditions.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) to form different derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
From Bromination: this compound.
From Nucleophilic Substitution: Derivatives such as 2,4-dihydroxy-1-ethoxybenzene or 2,4-diamino-1-ethoxybenzene.
Scientific Research Applications
2,4-Dibromo-1-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the manufacture of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-ethoxybenzene primarily involves its reactivity in electrophilic aromatic substitution reactions. The bromine atoms and the ethoxy group influence the electron density of the benzene ring, making it more susceptible to electrophilic attack. The compound can form intermediates such as arenium ions during these reactions, which then undergo further transformations to yield substituted products .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoanisole: Similar structure but with a methoxy group instead of an ethoxy group.
2,4-Dibromotoluene: Similar structure but with a methyl group instead of an ethoxy group.
2,4-Dibromophenol: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
2,4-Dibromo-1-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs.
Properties
IUPAC Name |
2,4-dibromo-1-ethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJWQUSDHUJXRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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